molecular formula C8H9NO4 B6165662 methyl 3-hydroxy-6-methoxypyridine-2-carboxylate CAS No. 164721-32-8

methyl 3-hydroxy-6-methoxypyridine-2-carboxylate

Cat. No. B6165662
CAS RN: 164721-32-8
M. Wt: 183.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-6-methoxypyridine-2-carboxylate, commonly referred to as M3HMP2C, is a synthetic compound that has been used for a variety of applications in scientific research. This compound has been found to be useful in the synthesis of other compounds and in the study of various biochemical and physiological processes. The purpose of

Scientific Research Applications

M3HMP2C has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, as a catalyst for chemical reactions, and as a reagent for the determination of various biochemical and physiological processes. It has also been used as a model compound for the study of enzyme kinetics, as well as for the study of the effects of various drugs on the human body.

Mechanism of Action

The mechanism of action of M3HMP2C is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and prevent the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
M3HMP2C has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to modulate the activity of other enzymes, such as tyrosine kinase. It has also been found to have anti-inflammatory and anti-oxidant properties, and to act as an inhibitor of cell proliferation.

Advantages and Limitations for Lab Experiments

M3HMP2C has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic, and can be used in a variety of experiments with minimal risk of harm to the researcher. However, it is important to note that M3HMP2C is not an approved drug, and should not be used in any clinical applications.

Future Directions

The potential applications of M3HMP2C are vast, and there are many possible future directions for research. These include further study of the compound’s effects on enzymes, its potential use as a drug, and its potential use in the development of new drugs. Additionally, further research into its biochemical and physiological effects could yield new insights into the mechanisms of action of various drugs, and could lead to the development of more effective treatments for various diseases. Finally, further study of its synthesis methods could lead to the development of more efficient synthesis methods, which could lead to improved yields and reduced costs.

Synthesis Methods

M3HMP2C can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of pyridine-2-carboxaldehyde with methyl 3-hydroxy-6-methoxybenzoate in the presence of sodium hydroxide. This reaction yields M3HMP2C as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of pyridine-2-carboxaldehyde with methyl 6-hydroxy-3-methoxybenzoate in the presence of sodium hydroxide, as well as the reaction of pyridine-2-carboxaldehyde with methyl 3-hydroxy-6-methoxybenzoic acid in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-hydroxy-6-methoxypyridine-2-carboxylate involves the reaction of 2,6-dimethoxypyridine-3-carboxylic acid with methyl magnesium bromide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "2,6-dimethoxypyridine-3-carboxylic acid", "methyl magnesium bromide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2,6-dimethoxypyridine-3-carboxylic acid with methyl magnesium bromide in anhydrous ether to form methyl 3-methoxy-6-methylpyridine-2-carboxylate.", "Step 2: Oxidize the product from step 1 with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form methyl 3-hydroxy-6-methoxypyridine-2-carboxylate." ] }

CAS RN

164721-32-8

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.